molecular formula C8H19N2+ B14247323 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium CAS No. 186827-37-2

2-Ethyl-1,3,4-trimethylimidazolidin-1-ium

Cat. No.: B14247323
CAS No.: 186827-37-2
M. Wt: 143.25 g/mol
InChI Key: LLTLVSUMJNRKPD-UHFFFAOYSA-O
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Description

2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is a chemical compound belonging to the imidazolidinium family. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and methyl groups. Imidazolidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium typically involves the reaction of appropriate amines with alkylating agents. One common method is the alkylation of 1,3,4-trimethylimidazolidine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as γ-Al2O3 or ceria-based materials can be employed to enhance the efficiency of the reaction. The use of supercritical CO2 as a solvent has also been explored to achieve more sustainable and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3,4-trimethylimidazolidin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various alkylated imidazolidinium compounds.

Scientific Research Applications

2-Ethyl-1,3,4-trimethylimidazolidin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolidin-2-one: Another imidazolidinone derivative with similar structural features.

    2-Ethyl-1,3-dimethylimidazolidin-2-one: A closely related compound with slight variations in the substitution pattern.

Uniqueness

2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

186827-37-2

Molecular Formula

C8H19N2+

Molecular Weight

143.25 g/mol

IUPAC Name

2-ethyl-1,3,4-trimethylimidazolidin-1-ium

InChI

InChI=1S/C8H18N2/c1-5-8-9(3)6-7(2)10(8)4/h7-8H,5-6H2,1-4H3/p+1

InChI Key

LLTLVSUMJNRKPD-UHFFFAOYSA-O

Canonical SMILES

CCC1[NH+](CC(N1C)C)C

Origin of Product

United States

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